1-ethyl-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
Description
Properties
IUPAC Name |
1-ethyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-6-oxopyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O3/c1-3-16-10(17)5-4-8(15-16)11(18)12-6-9-14-13-7(2)19-9/h4-5H,3,6H2,1-2H3,(H,12,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXRZDFDKZIOBMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C=CC(=N1)C(=O)NCC2=NN=C(O2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Ethyl-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a compound that integrates the oxadiazole moiety, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
The chemical structure of the compound is characterized by the presence of an oxadiazole ring and a pyridazine core. Its molecular formula is with a molecular weight of 263.25 g/mol. The inclusion of the oxadiazole ring is significant as it is associated with various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 263.25 g/mol |
| CAS Number | 2189434-57-7 |
Antimicrobial Activity
Compounds containing the 1,3,4-oxadiazole ring have demonstrated notable antimicrobial properties. Research indicates that derivatives of this ring exhibit significant antibacterial and antifungal activities.
- Antibacterial Effects : Studies have shown that oxadiazole derivatives can inhibit various bacterial strains, including Staphylococcus aureus and Escherichia coli. For instance, compounds derived from the oxadiazole scaffold have been tested against multidrug-resistant strains with promising results .
- Antifungal Activity : The compound has also been evaluated for its antifungal potential. Research indicates that certain oxadiazole derivatives can effectively combat fungal infections, potentially through mechanisms involving cell wall synthesis inhibition .
Anti-inflammatory Activity
The anti-inflammatory properties of oxadiazole derivatives have been explored in several studies. For example, compounds exhibiting the oxadiazole structure have been linked to reduced inflammation markers in vitro and in vivo models .
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. The mechanism often involves apoptosis induction in cancer cells and inhibition of tumor growth.
- Mechanistic Insights : The anticancer effects are attributed to the modulation of key signaling pathways involved in cell proliferation and survival. For instance, some studies suggest that these compounds can inhibit the PI3K/Akt pathway, which is crucial for cancer cell survival .
- Case Studies : A notable study demonstrated that a specific derivative showed potent activity against breast cancer cell lines, with IC50 values indicating significant cytotoxicity .
Study 1: Antimicrobial Efficacy
In a comparative study conducted by Dhumal et al., various oxadiazole derivatives were synthesized and tested against Mycobacterium bovis. The most active compounds inhibited bacterial growth effectively both in active and dormant states .
Study 2: Anti-tubercular Activity
Research led by Parikh et al. focused on substituted 1,2,4-oxadiazoles as potential anti-TB agents. Their findings indicated that specific derivatives displayed significant activity against Mycobacterium tuberculosis, with favorable pharmacokinetic profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
